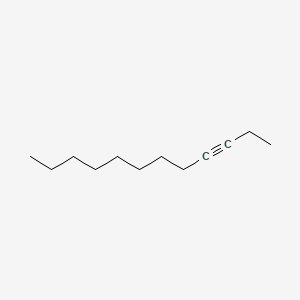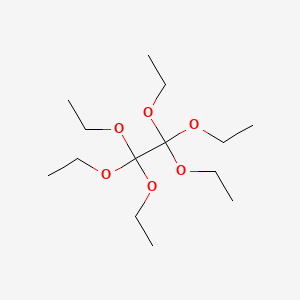
Hexaethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaethoxyethane is an organic compound with the molecular formula C14H30O6 It is a type of ether, characterized by the presence of six ethoxy groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexaethoxyethane can be synthesized through the reaction of ethyl alcohol with ethyl orthoformate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The reaction can be represented as follows:
C2H5OH+HC(OCH2CH3)3→C2H5OC2H4OC2H5+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also involve the use of distillation to purify the final product and remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions: Hexaethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler ethers or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler ethers or alcohols.
Substitution: New ethers or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexaethoxyethane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying ether metabolism.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mecanismo De Acción
The mechanism of action of hexaethoxyethane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Hexaethoxyethane can be compared with other similar compounds such as:
Diethoxyethane: A simpler ether with only two ethoxy groups.
Triethoxyethane: An intermediate compound with three ethoxy groups.
Tetraethoxyethane: A compound with four ethoxy groups.
Uniqueness: this compound is unique due to its six ethoxy groups, which provide it with distinct chemical properties and reactivity compared to other ethers. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
65789-73-3 |
|---|---|
Fórmula molecular |
C14H30O6 |
Peso molecular |
294.38 g/mol |
Nombre IUPAC |
1,1,1,2,2,2-hexaethoxyethane |
InChI |
InChI=1S/C14H30O6/c1-7-15-13(16-8-2,17-9-3)14(18-10-4,19-11-5)20-12-6/h7-12H2,1-6H3 |
Clave InChI |
UVHGGILPAMVDJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


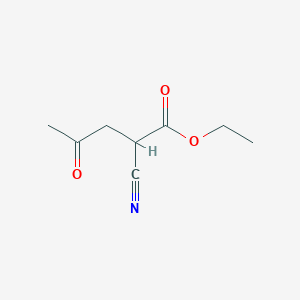

![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
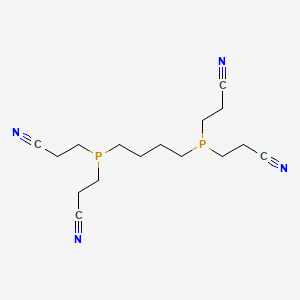

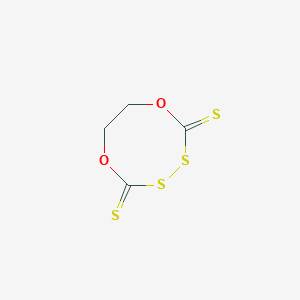
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
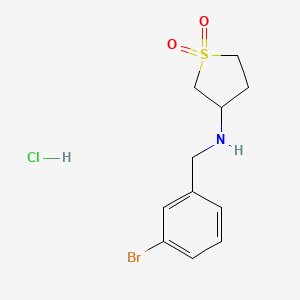
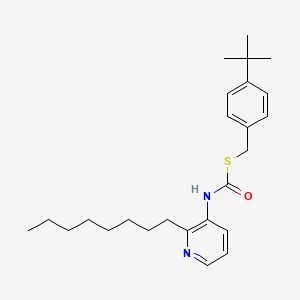

![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
